molecular formula C21H24N2O4 B3158860 methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate CAS No. 860644-65-1

methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate

Cat. No.: B3158860
CAS No.: 860644-65-1
M. Wt: 368.4 g/mol
InChI Key: PSCZOVXXFWQCJC-UHFFFAOYSA-N
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Description

Methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate typically involves a multi-step process. One common synthetic route starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the alkylation of 4-benzylpiperidine with the nitrobenzoate ester under basic conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include the corresponding amine, carboxylic acid, and substituted derivatives of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate involves its interaction with specific molecular targets. One of the primary targets is the acetylcholinesterase enzyme, where the compound acts as an inhibitor. This inhibition leads to an increase in acetylcholine levels in the brain, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. For instance, the presence of the nitro group and the ester functionality allows for a diverse range of chemical transformations and potential biological activities .

Properties

IUPAC Name

methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-27-21(24)18-8-5-9-20(23(25)26)19(18)15-22-12-10-17(11-13-22)14-16-6-3-2-4-7-16/h2-9,17H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCZOVXXFWQCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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